![molecular formula C7H8O4 B14867052 6,8-Dioxaspiro[3.5]nonane-2,7-dione](/img/structure/B14867052.png)
6,8-Dioxaspiro[3.5]nonane-2,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dioxaspiro[35]nonane-2,7-dione is a spirocyclic compound characterized by a unique structure where two oxygen atoms are incorporated into a nonane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 6,8-Dioxaspiro[3.5]nonane-2,7-dione involves the regioselective ring expansion of Meldrum’s acid-derived spirocyclopropanes using stabilized sulfonium ylides. This method affords 1,2-trans-disubstituted 6,8-dioxaspiro[3.5]nonane-5,9-diones in up to 87% yields without the formation of any isomers . The reaction conditions typically involve the use of electron-withdrawing group-stabilized sulfonium ylides as a versatile methylene synthon.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the scalability of the synthetic route.
Chemical Reactions Analysis
Types of Reactions
6,8-Dioxaspiro[3.5]nonane-2,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
6,8-Dioxaspiro[3.5]nonane-2,7-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex spirocyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which 6,8-Dioxaspiro[3.5]nonane-2,7-dione exerts its effects involves its interaction with molecular targets through its spirocyclic structure. The oxygen atoms within the ring system can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. Specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
1,6-Dioxaspiro[4.4]nonane-2,7-dione: Another spirocyclic compound with a similar structure but different ring size and properties.
Spirodilactone: Known for its applications in curing agents and polymer synthesis.
Uniqueness
6,8-Dioxaspiro[3.5]nonane-2,7-dione is unique due to its specific ring size and the presence of two oxygen atoms within the spirocyclic system. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Properties
Molecular Formula |
C7H8O4 |
|---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
6,8-dioxaspiro[3.5]nonane-2,7-dione |
InChI |
InChI=1S/C7H8O4/c8-5-1-7(2-5)3-10-6(9)11-4-7/h1-4H2 |
InChI Key |
IHJKCXVGYGKNFK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)CC12COC(=O)OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-2-(thiophen-3-yl)imidazo[1,2-a]pyridine](/img/structure/B14866976.png)
![(1R,10S,12S,13S,15S,16R,17S)-15-ethenyl-13-methyl-13-oxido-19-oxa-3-aza-13-azoniahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene](/img/structure/B14866984.png)


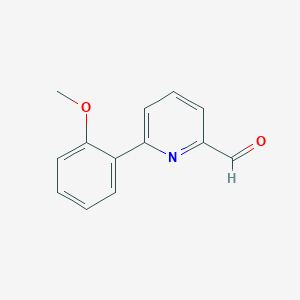
![(Z)-2-((7-bromobenzo[d][1,3]dioxol-5-yl)oxy)-N'-hydroxyacetimidamide](/img/structure/B14867004.png)
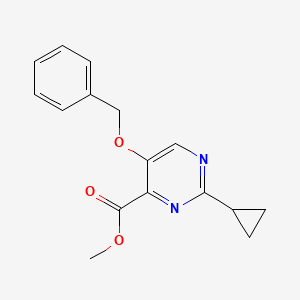
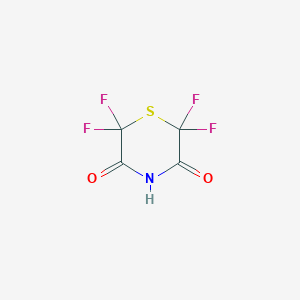
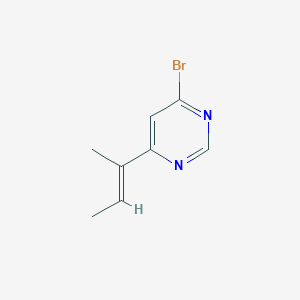
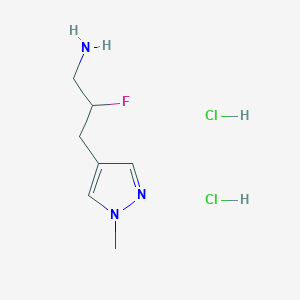

![Ethyl 2-[(2-aminophenyl)amino]acetate](/img/structure/B14867033.png)

![2-[(3R)-3-Piperidyl]pyridine diHCl](/img/structure/B14867044.png)
